4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
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Overview
Description
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound with a molecular formula of C11H13N3. This compound is part of the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired indazole structure .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Indazole: Shares a similar core structure but lacks the pyrimido ring.
Imidazole: Another heterocyclic compound with a different ring structure.
Pyrazole: Similar in structure but with different nitrogen positioning.
Uniqueness
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-7-12-11-9-4-2-3-5-10(9)13-14(8)11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
CGDBNIFQKFAPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C3C=CC=CC3=NN12 |
Origin of Product |
United States |
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